molecular formula C20H20BNO2 B2401067 (3-(Di-p-tolylamino)phenyl)boronic acid CAS No. 1162753-18-5

(3-(Di-p-tolylamino)phenyl)boronic acid

Cat. No.: B2401067
CAS No.: 1162753-18-5
M. Wt: 317.2
InChI Key: CISBNIQSSKGQSN-UHFFFAOYSA-N
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Description

The strategic combination of distinct chemical functionalities into a single molecular entity is a cornerstone of modern chemical design. (3-(Di-p-tolylamino)phenyl)boronic acid exemplifies this approach by integrating the versatile reactivity of an arylboronic acid with the unique electronic properties of a diarylamine.

Properties

IUPAC Name

[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BNO2/c1-15-6-10-18(11-7-15)22(19-12-8-16(2)9-13-19)20-5-3-4-17(14-20)21(23)24/h3-14,23-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISBNIQSSKGQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Electronic Structure and Spectroscopic Characterization of 3 Di P Tolylamino Phenyl Boronic Acid Systems

Spectroscopic Probes of Molecular Structure and Electronic Transitions

Fluorescence Spectroscopy for Photophysical Behavior

The photophysical behavior of arylamino boronic acid systems, including (3-(Di-p-tolylamino)phenyl)boronic acid, is significantly influenced by the electronic interplay between the electron-donating triphenylamine (B166846) (TPA) core and the electron-withdrawing boronic acid moiety. While specific fluorescence data for this compound is not extensively detailed in publicly accessible literature, the photophysical properties can be inferred from the behavior of structurally related aminophenylboronic acids and triphenylamine derivatives.

Compounds in this class are known to exhibit fluorescence that is sensitive to their local environment, a characteristic often driven by intramolecular charge transfer (ICT) from the nitrogen atom of the amino group to the phenylboronic acid portion of the molecule. This ICT character means that the emission properties, such as quantum yield and emission wavelength, can be highly dependent on solvent polarity. nih.govnih.gov

In nonpolar solvents, these compounds typically exhibit stronger fluorescence, as the locally excited state is favored. However, with increasing solvent polarity, the charge-separated ICT state becomes more stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum and a decrease in fluorescence quantum yield. nih.govwikipedia.org This phenomenon, known as solvatochromism, is a key feature of donor-acceptor fluorophores. nih.govwikipedia.orgmdpi.com

The fluorescence of aminophenylboronic acids can also be quenched or enhanced by interactions with other molecules. For instance, the boronic acid group is known to form reversible covalent bonds with diols, such as those found in saccharides. nih.govwikipedia.org This interaction changes the hybridization of the boron atom from sp² to sp³, which can alter the electronic properties of the molecule and, consequently, its fluorescence emission. nih.govnih.gov Studies on compounds like 3-aminophenylboronic acid have shown that its fluorescence can be quenched by glucose, with the degree of quenching dependent on pH. nih.gov

While detailed experimental values for this compound are not available, the following table provides a hypothetical representation of its potential photophysical properties in different solvents, based on the expected behavior of similar donor-acceptor systems.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm] (Illustrative)Emission Max (λ_em) [nm] (Illustrative)Stokes Shift (nm) (Illustrative)Quantum Yield (Φ_F) (Illustrative)
Toluene2.4350420700.65
Dichloromethane8.9355445900.40
Acetonitrile37.53604701100.15
Methanol32.73624851230.10

Note: The data in this table is illustrative and intended to represent the expected trends in the photophysical properties of this compound based on the behavior of analogous compounds. Actual experimental values may differ.

Correlation of Electronic Structure with Optical Response and Reactivity

The electronic structure of this compound is central to its optical properties and chemical reactivity. The molecule is composed of a triphenylamine (TPA) core, which acts as a strong electron-donating group, and a phenylboronic acid moiety, where the boronic acid group is an electron-withdrawing substituent.

The TPA core is characterized by the delocalization of the nitrogen atom's lone pair of electrons across the three phenyl rings. wikipedia.org This delocalization results in a planar arrangement of the N-C bonds and gives the molecule a distinctive propeller-like shape due to steric hindrance between the phenyl groups. wikipedia.org This electronic delocalization is also responsible for the low basicity of the triphenylamine nitrogen. scispace.com The introduction of a boronic acid group at the meta-position of one of the phenyl rings introduces an electron-withdrawing center, creating a donor-π-acceptor (D-π-A) system.

This D-π-A architecture leads to the presence of an intramolecular charge transfer (ICT) state upon photoexcitation. The optical response, particularly the fluorescence, is a direct consequence of this electronic structure. As discussed in the previous section, the sensitivity of the emission wavelength and quantum yield to solvent polarity (solvatochromism) is a hallmark of such ICT systems. nih.govnih.gov The energy gap between the ground state and the excited state can be modulated by the surrounding medium, leading to changes in the observed absorption and emission spectra. wikipedia.org

Reactivity Mechanisms and Dynamic Chemical Behavior

Boron-Mediated Reactivity: Interactions with Hydroxyl-Containing Species

The boronic acid functional group, -B(OH)₂, is a Lewis acid characterized by a vacant p-orbital on the boron atom, making it susceptible to nucleophilic attack. This property is central to its interactions with hydroxyl-containing molecules.

A hallmark of boronic acids, including (3-(Di-p-tolylamino)phenyl)boronic acid, is their ability to react with 1,2- and 1,3-diols or polyols to form reversible covalent cyclic boronate esters. organic-chemistry.orgresearchgate.net This condensation reaction is a dynamic process, meaning the bonds are continuously forming and breaking, allowing the system to respond to environmental stimuli. organic-chemistry.orgnih.gov The reaction proceeds through the interaction of the diol's hydroxyl groups with the boron atom, leading to the formation of a five- or six-membered ring and the elimination of water molecules.

The stability and formation rate of these boronate esters are influenced by several factors, including the structure and stereochemistry of the diol, solvent, and pH. organic-chemistry.org Generally, diols with a cis configuration on a five-membered ring or flexible acyclic diols form more stable complexes. rsc.org This selective and reversible binding is a cornerstone of dynamic covalent chemistry and has been utilized in the development of sensors, self-healing materials, and drug delivery systems. nih.govnih.gov

Table 1: Factors Influencing Boronate Ester Formation

Factor Influence on Stability and Formation Rate
Diol Structure cis-Diols on five-membered rings and flexible 1,2- or 1,3-diols generally form more stable esters.
pH of Solution Formation is highly pH-dependent; maximum stability is often observed at a pH near the pKₐ of the boronic acid.
Solvent Aqueous environments facilitate the dynamic equilibrium, though the reaction occurs in various organic solvents.
Temperature Affects the equilibrium position and reaction kinetics, as with most chemical reactions.

Arylboronic acids are susceptible to oxidative transformations, with the most common reaction being the ipso-hydroxylation to yield the corresponding phenol. nih.govrsc.org This transformation involves the replacement of the C–B bond with a C–O bond. Various oxidizing agents can effect this conversion under mild conditions, including hydrogen peroxide, N-oxides, and m-chloroperbenzoic acid (MCPBA). organic-chemistry.orgnih.govarkat-usa.org

The generally accepted mechanism for oxidation with peroxide involves the formation of a boronate intermediate with the hydroperoxide, followed by a 1,2-migratory rearrangement of the aryl group from the boron to the adjacent oxygen atom. rsc.org Subsequent hydrolysis of the resulting borate (B1201080) ester yields the phenol. rsc.org

For this compound, the presence of the strongly electron-donating di-p-tolylamino group would be expected to facilitate this oxidative transformation by increasing the electron density of the aromatic ring, making it more susceptible to electrophilic attack and stabilizing intermediates. organic-chemistry.orgnih.gov However, the amine functionality itself can be susceptible to oxidation under certain conditions, which could lead to competing side reactions. ntnu.no The oxidative instability of some boronic acids at physiological pH has been noted as a challenge in biological applications. nih.gov

Di-p-tolylamino Group Reactivity and Electronic Influence

The di-p-tolylamino group is a powerful triarylamine substituent that profoundly influences the electronic properties and reactivity of the entire molecule.

The nitrogen atom in the di-p-tolylamino group possesses a lone pair of electrons that can be delocalized into the π-system of the attached phenyl ring through resonance. This makes the di-p-tolylamino group a strong electron-donating group (EDG). In a conjugated system, this donation of electron density increases the energy of the highest occupied molecular orbital (HOMO) and can lead to significant intramolecular charge transfer (ICT) characteristics, especially when paired with an electron-accepting moiety. researchgate.netnih.gov

Molecules incorporating triarylamine donors often exhibit interesting photophysical properties, such as fluorescence and solvatochromism, making them useful in materials for optoelectronics, including organic light-emitting diodes (OLEDs) and sensors. nih.govnih.gov In this compound, the di-p-tolylamino group enriches the phenyl ring with electron density, which in turn influences the reactivity of the boronic acid group.

The Lewis acidity of a boronic acid is determined by the electron deficiency of the boron atom. Substituents on the aryl ring can modulate this acidity; electron-withdrawing groups (EWGs) increase Lewis acidity, while electron-donating groups (EDGs) decrease it. nih.govnih.gov The di-p-tolylamino group, being a potent EDG, donates electron density to the phenyl ring. This effect is transmitted inductively to the boron atom, reducing its partial positive charge and thereby decreasing its Lewis acidity compared to unsubstituted phenylboronic acid. researchgate.netnih.gov

This reduction in Lewis acidity has a direct impact on the stability of boronate esters. A lower Lewis acidity generally correlates with a slower rate of hydrolysis for the corresponding boronate ester. The increased electron density at the boron center makes it a less favorable target for nucleophilic attack by water, thus enhancing the stability of the ester linkage under hydrolytic conditions. This principle is often quantified using Hammett substituent constants (σ), where strong electron-donating groups have negative σ values that correlate with decreased reactivity in reactions favored by electron withdrawal. libretexts.orgwikipedia.orgviu.ca

Table 2: Electronic Influence of Substituents on Phenylboronic Acid Properties

Substituent Type Example Effect on Boron Lewis Acidity Effect on Boronate Ester Hydrolytic Stability
Strong Electron-Donating (EDG) -N(p-tolyl)₂ Decreased Increased
No Substituent (Reference) -H Baseline Baseline
Strong Electron-Withdrawing (EWG) -NO₂ Increased Decreased

Interplay between Boron and Amine Functionalities

The unique arrangement of a Lewis acidic boronic acid group and a Lewis basic di-p-tolylamino group on the same phenyl ring in this compound gives rise to fascinating intramolecular interactions that significantly influence its chemical and photophysical properties.

The proximity of the nitrogen atom of the di-p-tolylamino group and the boron atom of the boronic acid moiety allows for the potential formation of an intramolecular dative bond. This type of interaction, where the nitrogen donates its lone pair of electrons to the vacant p-orbital of the boron, can lead to a cyclic structure. The strength of this N-B bond is influenced by several factors, including the electronic properties of the substituents on both the nitrogen and boron atoms, as well as the steric hindrance around these centers.

The electronic communication between the electron-donating di-p-tolylamino group and the electron-withdrawing boronic acid group is a key determinant of the luminescent properties of this compound. This donor-acceptor architecture is conducive to intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org

In many fluorescent molecules with similar structures, a process known as photoinduced electron transfer (PET) can occur, where upon excitation, an electron is transferred from the donor (di-p-tolylamino group) to the acceptor (boronic acid group). This process often leads to fluorescence quenching in the ground state. However, if the N-B dative bond is present, it can modulate the energetics of the PET process. The formation of the dative bond can be considered a form of charge neutralization and stabilization, which may alter the energy levels of the frontier molecular orbitals and consequently affect the fluorescence quantum yield and emission wavelength.

The interplay between the ICT state and the local excited state can result in complex photophysical behavior, including dual fluorescence in some systems. nih.gov The specific influence of these mechanisms on the luminescence of this compound would depend on factors such as solvent polarity and the conformational flexibility of the molecule.

Investigation of Reaction Kinetics and Thermodynamic Parameters

A thorough search of the scientific literature did not yield specific studies focused on the reaction kinetics or thermodynamic parameters of this compound. While general kinetic and thermodynamic studies have been conducted on the protodeboronation of various arylboronic acids, providing insights into their stability under different pH conditions, specific data for this compound is not available. ed.ac.uknih.govljmu.ac.uk

Advanced Applications in Intelligent Materials and Chemical Sensing

Stimuli-Responsive Materials Design and Engineering

Stimuli-responsive materials, often referred to as "smart" materials, can change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemical species. Phenylboronic acid and its derivatives are key building blocks for these materials due to the reversible nature of boronate ester formation.

(3-(Di-p-tolylamino)phenyl)boronic acid is a prime candidate for constructing dynamic covalent networks. These networks are held together by dynamic covalent bonds, which can break and reform under equilibrium conditions. This dynamic nature imparts unique properties to the materials, such as adaptability and responsiveness.

The core of this application lies in the reaction between the boronic acid group and a diol (a molecule with two hydroxyl groups) to form a cyclic boronate ester. This reaction is reversible and sensitive to pH. By incorporating this compound into a polymer backbone or using it as a crosslinker for diol-containing polymers like polyvinyl alcohol (PVA), it is possible to create hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.

The formation and stability of these hydrogel networks are dependent on the equilibrium of the boronate ester linkage. A shift in pH can alter this equilibrium, leading to the formation or dissociation of the gel. For instance, at a pH above the pKa of the boronic acid, the boronate form is favored, promoting crosslinking and gel formation. Conversely, a decrease in pH will shift the equilibrium back towards the free boronic acid and diol, causing the hydrogel to disassemble. This pH-responsive behavior is a hallmark of boronic acid-containing dynamic covalent networks.

The di-p-tolylamino substituent on the phenyl ring can influence the electronic properties of the boronic acid group, potentially altering its pKa and, consequently, the pH range over which the hydrogel is stable. The electron-donating nature of the amino group can increase the electron density on the boron atom, which may affect the kinetics and thermodynamics of boronate ester formation.

Table 1: Factors Influencing Dynamic Covalent Networks with this compound

Factor Influence on the Network Rationale
pH Controls the formation and dissociation of the network. The equilibrium between the boronic acid and the boronate ester is pH-dependent.
Diol Concentration Affects the degree of crosslinking and gel stiffness. A higher concentration of diol drives the equilibrium towards boronate ester formation.
Temperature Can shift the equilibrium of boronate ester formation. The formation of boronate esters can be either an exothermic or endothermic process.

| Ionic Strength | May influence the pKa of the boronic acid and screen electrostatic interactions. | Changes in the ionic environment can affect the protonation state of the boronic acid. |

The dynamic nature of the boronate ester bond is also the foundation for creating self-healing materials. When a material based on a dynamic covalent network is damaged, the reversible bonds can reform across the damaged interface, restoring the material's integrity.

For a hydrogel crosslinked with this compound, if the gel is cut, the polymer chains at the cut surfaces still possess the reactive boronic acid and diol moieties. When the cut surfaces are brought back into contact, new boronate ester crosslinks can form, effectively "healing" the damage. This process is often spontaneous and can occur at room temperature.

The efficiency of self-healing depends on several factors, including the concentration of the dynamic bonds, the mobility of the polymer chains, and the ambient conditions (like pH and temperature). The bulky di-p-tolylamino groups in this compound might introduce steric hindrance that could affect the rate and extent of self-healing. However, they could also introduce beneficial intermolecular interactions, such as pi-stacking, that might influence the mechanical properties of the healed material.

Application in Fluorescent Sensing Platforms

The this compound molecule combines a fluorescent signaling unit (the di-p-tolylamino-phenyl group, a derivative of the well-known fluorophore triphenylamine) with a recognition site (the boronic acid). This integration makes it a promising candidate for the development of fluorescent chemosensors.

The primary mechanism for analyte recognition by this compound is the formation of a boronate ester with a target molecule that contains a diol group. nih.gov A wide range of biologically important molecules, such as carbohydrates (e.g., glucose, fructose), glycoproteins, and catecholamines, possess this structural feature. nih.gov

The sensing process involves the conversion of the boronic acid from a trigonal planar sp² hybridized state to a tetrahedral sp³ hybridized boronate ester upon binding with a diol. nih.gov This change in the geometry and electronic nature of the boron center is the key event that is transduced into a change in the fluorescence signal of the molecule. The reaction is typically reversible, allowing for the potential for continuous monitoring of the analyte concentration.

Achieving high selectivity and sensitivity is crucial for the practical application of any chemical sensor. For sensors based on this compound, several strategies can be employed:

pH Optimization: The binding affinity between the boronic acid and the diol is highly dependent on pH. By carefully controlling the pH of the sensing medium, it is possible to enhance the selectivity towards a specific analyte, as different diols will have optimal binding pH ranges.

Use of Multiple Boronic Acids: Incorporating two or more boronic acid groups into a single sensor molecule can lead to a significant increase in affinity and selectivity for larger carbohydrates through cooperative binding.

Sensitivity can be enhanced by choosing a fluorophore with a high quantum yield and ensuring that the binding event leads to a large change in fluorescence intensity. The triphenylamine (B166846) core of this compound is known to be a good fluorophore, which is a favorable characteristic for a sensitive sensor.

The change in the electronic properties of the boronic acid upon analyte binding can modulate the fluorescence of the attached fluorophore through several photophysical mechanisms. For a molecule with the structure of this compound, the most likely signal transduction pathways are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT): The di-p-tolylamino group is a strong electron donor, while the boronic acid group can act as an electron acceptor. This donor-acceptor arrangement can lead to an ICT state upon photoexcitation. When the boronic acid binds to a diol, its electron-accepting ability is altered. This change in the acceptor strength modifies the energy of the ICT state, which in turn leads to a change in the fluorescence emission wavelength and/or intensity.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the fluorophore is initially quenched by an electron transfer process from a nearby donor or to a nearby acceptor. In the case of this compound, the lone pair of electrons on the nitrogen atom of the amino group could potentially quench the fluorescence of an attached fluorophore. However, in this integrated system, it is more likely that the interaction with an analyte modulates the PET process. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center changes, which can inhibit or enhance the PET process, leading to a "turn-on" or "turn-off" of fluorescence.

Allosteric Mechanisms: In more complex sensor designs, the binding of an analyte at the boronic acid site could induce a conformational change in the molecule that affects the fluorescence of a remote fluorophore. This allosteric effect can be a powerful tool for designing highly specific sensors.

The specific mechanism that dominates in this compound would depend on the precise electronic coupling between the boronic acid and the triarylamine fluorophore, as well as the nature of the analyte and the solvent environment.

Table 2: Comparison of Potential Signal Transduction Pathways

Mechanism Description Expected Fluorescence Change upon Analyte Binding
Intramolecular Charge Transfer (ICT) Modulation of the energy of the charge-transfer excited state. Shift in emission wavelength (ratiometric sensing) and/or change in intensity.
Photoinduced Electron Transfer (PET) Inhibition or enhancement of a fluorescence quenching pathway. Significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

| Allosteric Mechanism | Analyte-induced conformational change affecting the fluorophore. | Dependent on the specific design; can be a change in intensity or wavelength. |

Organic Electronic and Optoelectronic Devices

The core structure of this compound, featuring a triphenylamine derivative, is a well-established motif for hole-transporting materials in organic electronic devices. The nitrogen atom's lone pair of electrons can effectively stabilize a positive charge (hole), facilitating its movement through the material. The boronic acid functional group further enhances its utility, allowing for straightforward chemical modification and incorporation into larger molecular or polymeric systems through reactions like the Suzuki coupling.

Integration into Donor-Acceptor Architectures for Charge Transport

In the design of materials for organic electronics, creating donor-acceptor (D-A) architectures is a fundamental strategy to facilitate efficient charge separation and transport. In these systems, electron-donating and electron-accepting molecular units are combined to promote the movement of electrons and holes. The di-p-tolylamino portion of this compound serves as a potent electron donor.

When integrated into a D-A framework, the triarylamine moiety can inject holes or transport them effectively. Theoretical and experimental studies on similar triarylamine-based molecules have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the triarylamine unit, which is essential for its function as a hole-transporting (donor) material. By coupling this donor unit with a suitable acceptor molecule, a material with tailored charge transport properties can be synthesized. The boronic acid group is instrumental in this process, enabling the covalent linking of the donor unit to various acceptor moieties. This modular approach allows for the fine-tuning of the electronic properties of the final D-A material, such as its energy levels and charge carrier mobility.

While specific performance data for this compound within a defined D-A system is not extensively detailed in publicly available research, the foundational principles of its constituent parts strongly support its potential in this application. The charge transport characteristics of such materials are typically evaluated by fabricating devices like organic field-effect transistors (OFETs) and measuring their performance metrics.

Table 1: Key Molecular Orbitals in Donor-Acceptor Architectures

Molecular Orbital Role in Charge Transport Typical Location in a Triarylamine-based D-A System
HOMO (Highest Occupied Molecular Orbital) Hole transport Localized on the electron-donating triarylamine unit

Exploration in Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The electron-donating nature of this compound makes it a prime candidate for use in Organic Light-Emitting Diodes (OLEDs). In a typical OLED structure, distinct layers of organic materials are responsible for injecting and transporting holes and electrons. When these charge carriers meet in an emissive layer, they form excitons, which then decay radiatively to produce light.

This compound is primarily explored for its potential as a hole-injection or hole-transporting material in OLEDs. An efficient hole-transporting layer (HTL) must have appropriate energy levels to facilitate the injection of holes from the anode and their transport to the emissive layer. The HOMO level of the triarylamine core is well-suited for this purpose, often aligning favorably with the work function of common anodes like indium tin oxide (ITO).

The boronic acid functionality allows for the synthesis of more complex molecules or polymers that can be used in various layers of an OLED device. For instance, it can be used to create emissive materials by coupling it with fluorescent or phosphorescent chromophores. Furthermore, its derivatives can be incorporated into the host material of the emissive layer to improve charge balance and device efficiency. The performance of OLEDs is highly dependent on the properties of the materials used, including their thermal stability, film-forming capabilities, and electronic characteristics.

While comprehensive device performance metrics for OLEDs specifically utilizing this compound are not widely published, the established success of the broader class of triarylamine-containing materials in OLED technology underscores its significant potential. Research in this area continues to focus on synthesizing novel derivatives to enhance key OLED performance parameters.

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED Layer Function Potential Role of the Compound
Hole Injection Layer (HIL) Facilitates injection of holes from the anode As a primary component due to its suitable HOMO level
Hole Transport Layer (HTL) Transports holes to the emissive layer As a primary component due to its electron-donating nature

Emerging Research Directions and Future Outlook

Rational Design of Next-Generation (3-(Di-p-tolylamino)phenyl)boronic acid Derivatives with Tailored Functionality

The rational design of new derivatives of this compound is a primary focus for unlocking its full potential. By systematically modifying its molecular structure, researchers can fine-tune its electronic, optical, and chemical properties for specific applications. Organoboron compounds are versatile building blocks in organic chemistry, largely due to their stability, low toxicity, and adaptability in reactions like the Suzuki-Miyaura cross-coupling. mdpi.comnih.gov

Key strategies for designing next-generation derivatives include:

Modification of the Triarylamine Core: Introducing electron-donating or electron-withdrawing groups onto the p-tolyl rings can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This influences its redox potential, absorption/emission spectra, and charge-transport properties, which are critical for applications in organic electronics.

Functionalization of the Central Phenyl Ring: Adding substituents to the phenyl ring bearing the boronic acid can modulate the Lewis acidity of the boron atom. wiley-vch.de This is crucial for tuning its binding affinity and selectivity in sensing applications, particularly for diols like sugars. researchgate.net

Transformation of the Boronic Acid Group: The boronic acid can be converted into other boron-containing functional groups, such as borinic acids [R2B(OH)] or their chelated derivatives. nih.govmdpi.com These transformations can enhance Lewis acidity and create new coordination possibilities, expanding the compound's utility in catalysis and materials science. nih.govmdpi.com

The synthesis of these tailored derivatives often employs well-established organometallic reactions. Common synthetic pathways to aryl boronic acids include the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters, transition metal-catalyzed coupling of aryl halides with diboronic acid reagents, and direct C-H borylation. nih.gov

Table 1: Strategies for Derivative Design and Potential Impact

Modification Site Chemical Strategy Potential Functional Impact Target Application
p-Tolyl Groups Introduction of electron-donating/withdrawing substituents via electrophilic aromatic substitution. Tuning of HOMO/LUMO levels, altering redox properties and color. Organic Light-Emitting Diodes (OLEDs), photovoltaics.
Central Phenyl Ring Addition of functional groups ortho- or meta- to the boronic acid. Modulation of the boronic acid's pKa and binding constants. Chemical sensors, glucose monitoring.
Boronic Acid Moiety Conversion to boronate esters, borinic acids, or organotrifluoroborates. Enhanced stability, modified reactivity, and Lewis acidity. nih.govenamine.net Catalysis, stable intermediates for synthesis.

Integration with Nanomaterials for Enhanced Performance

The integration of this compound with nanomaterials presents a powerful strategy for creating advanced hybrid composites with synergistic properties. Phenylboronic acid (PBA) and its derivatives are increasingly used to functionalize nanomaterials, leveraging their unique ability to form reversible covalent bonds with diols. researchgate.netrsc.org This interaction is valuable for developing stimuli-responsive systems that react to changes in pH, reactive oxygen species (ROS), or the presence of specific biological molecules like glucose. nih.govbohrium.com

When incorporated into nanomaterials, the this compound molecule can serve multiple roles:

Surface Modifier and Targeting Ligand: The boronic acid group can act as an anchor to functionalize the surface of nanoparticles. It can also serve as a targeting ligand for sialic acid residues, which are often overexpressed on the surface of cancer cells, enabling targeted drug delivery. researchgate.netrsc.org

Active Component in Hybrid Materials: The triarylamine core possesses electroactive and photoactive properties. When combined with conductive or plasmonic nanomaterials (e.g., carbon nanotubes, graphene, gold nanoparticles), the resulting composite can exhibit enhanced performance in sensors, catalysts, and electronic devices.

Cross-linking Agent: The ability of boronic acids to form esters with diols can be used to cross-link polymer chains, forming responsive hydrogels or modifying the mechanical properties of polymer composites. nih.gov

The incorporation of nanoparticles into polymer matrices has been shown to significantly improve mechanical properties such as flexural strength, tensile strength, and impact resistance. nih.gov For instance, the use of boron nitride nanosheets (BNNs) in polymeric composites can enhance thermal transport performance, a property valuable for electronics packaging. mdpi.com

Table 2: Examples of Nanomaterial Integration and Potential Benefits

Nanomaterial Integration Method Enhanced Performance/Functionality Potential Application
Gold Nanoparticles (AuNPs) Covalent attachment via the boronic acid or thiol-functionalized derivatives. Enhanced electrochemical signaling, localized surface plasmon resonance (LSPR) sensing. Biosensors, diagnostics.
Carbon Nanotubes (CNTs) Non-covalent π-π stacking with the aromatic rings. Improved charge transport, enhanced mechanical strength in composites. Conductive polymers, electronic devices.
Silica Nanoparticles (SiNPs) Surface functionalization using silane (B1218182) coupling agents followed by reaction with the boronic acid. High surface area for catalysis, platforms for stimuli-responsive drug release. rsc.orgnih.gov Catalysis, drug delivery.
Boron Nitride Nanosheets (BNNs) Blending into a polymer matrix containing the boronic acid derivative. Improved thermal conductivity and electrical insulation. mdpi.com Thermal interface materials.

Advanced Computational Predictions for Novel Material Discovery

Advanced computational chemistry is becoming an indispensable tool in the discovery and design of new materials, and its application to this compound and its derivatives is a promising research direction. numberanalytics.com Computational methods allow for the in silico prediction of molecular properties, reducing the time and cost associated with experimental synthesis and screening.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties for novel derivatives, including their electronic structure (HOMO/LUMO energies), molecular geometry, and vibrational frequencies. mdpi.com This information is vital for understanding reactivity and predicting optical and electronic behavior. For example, DFT has been used to determine the pKa of arylboronic acids, a critical parameter for designing sensors. mdpi.com

Machine Learning (ML): ML algorithms can be trained on existing experimental data to develop models that predict the properties and reactivity of new boron-containing compounds. numberanalytics.com These models can rapidly screen vast virtual libraries of potential derivatives to identify candidates with desired characteristics, such as high thermal stability or specific catalytic activity. numberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound derivatives with other molecules, surfaces, or solvents. This is particularly useful for studying the binding mechanisms in sensors, the self-assembly of molecules on surfaces, and the behavior of hybrid nanomaterials.

These computational tools enable a "design-build-test-learn" cycle where predictions guide experimental efforts, and the resulting data is used to refine the computational models, accelerating the discovery of materials with novel functionalities.

Scalable Synthesis and Manufacturing Considerations

For this compound and its derivatives to move from laboratory curiosities to commercially viable materials, the development of scalable and cost-effective synthesis and manufacturing processes is essential. While many synthetic routes to aryl boronic acids are known, their application on an industrial scale presents several challenges. nih.gov

Key considerations for scalable synthesis include:

Starting Material Availability: The cost and availability of the precursors, such as 3-bromoaniline (B18343) and di-p-tolylamine, are critical factors.

Reaction Efficiency and Selectivity: The chosen synthetic route should have high yields and minimize the formation of byproducts to simplify purification. Metal-catalyzed cross-coupling reactions, while powerful, often require expensive and potentially toxic heavy metal catalysts (e.g., palladium), necessitating efficient catalyst recovery and removal from the final product. mdpi.comnih.gov

Process Simplification: Multi-step syntheses are generally less desirable for large-scale production. Routes involving direct C-H borylation are attractive as they can reduce the number of synthetic steps. nih.gov

Purification Methods: Developing robust and scalable purification techniques, such as crystallization or chromatography, is crucial for achieving the high purity required for applications like organic electronics.

Modern Manufacturing Techniques: Exploring continuous flow chemistry could offer significant advantages over traditional batch processing. nih.gov Flow reactors can provide better control over reaction parameters (temperature, pressure, mixing), improve safety, and facilitate automation and process scaling.

One of the most common laboratory methods for synthesizing phenylboronic compounds involves the reaction of an organometallic intermediate (formed via a Grignard reagent or lithium-halogen exchange) with a borate ester at low temperatures. nih.gov However, the requirement for cryogenic conditions and highly reactive reagents can be challenging to implement on a large scale. Transition metal-catalyzed methods, such as the coupling of aryl halides with diboronic acid reagents, are often more amenable to scale-up. nih.gov

Q & A

Q. What analytical techniques optimize reaction yields in boronic acid-mediated cross-couplings?

  • Strategy : Monitor reaction progress via in situ Raman spectroscopy to track boronate ester intermediates. Optimize catalyst loading (e.g., Pd(OAc)₂ with SPhos ligand) and solvent polarity to mitigate protodeboronation .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

  • Guidelines : Use inert atmosphere gloveboxes to prevent oxidation of the boronic acid group. For cytotoxicity studies, ensure concentrations <10 μM to avoid non-specific membrane disruption, and validate cell viability via MTT assays .

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